

1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Cat. No.: B099259

[Get Quote](#)

An Application Note on the ^1H NMR Characterization of **3-Ethyl-5-methylisoxazole-4-carboxylic acid**.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, confirming the chemical structure of novel compounds is a critical step. This document provides a detailed protocol for the characterization of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** using proton (^1H) NMR spectroscopy. The isoxazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds. Accurate spectral characterization ensures the identity and purity of such molecules.

The structure of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** contains four distinct proton environments: a carboxylic acid proton, the protons of an ethyl group at the 3-position of the isoxazole ring, and the protons of a methyl group at the 5-position. The expected ^1H NMR spectrum will exhibit characteristic signals for each of these groups, with chemical shifts and coupling patterns that are diagnostic of the molecule's structure.

Predicted ^1H NMR Spectral Data

The following table summarizes the anticipated ^1H NMR data for **3-Ethyl-5-methylisoxazole-4-carboxylic acid**. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assignment	Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Carboxylic Acid	-COOH	10.0 - 12.0	Broad Singlet	-	1H
Methylene (Ethyl)	-CH ₂ CH ₃	~ 2.9 - 3.2	Quartet	~ 7.0	2H
Methyl (on Ring)	-CH ₃	~ 2.6 - 2.8	Singlet	-	3H
Methyl (Ethyl)	-CH ₂ CH ₃	~ 1.2 - 1.4	Triplet	~ 7.0	3H

Experimental Protocol

This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of **3-Ethyl-5-methylisoxazole-4-carboxylic acid**.

1. Materials and Reagents

- **3-Ethyl-5-methylisoxazole-4-carboxylic acid** (solid, $\geq 97\%$ purity)[1]
- Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)
- Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already in the solvent)
- 5 mm NMR tubes
- Pipettes and vials

2. Instrumentation

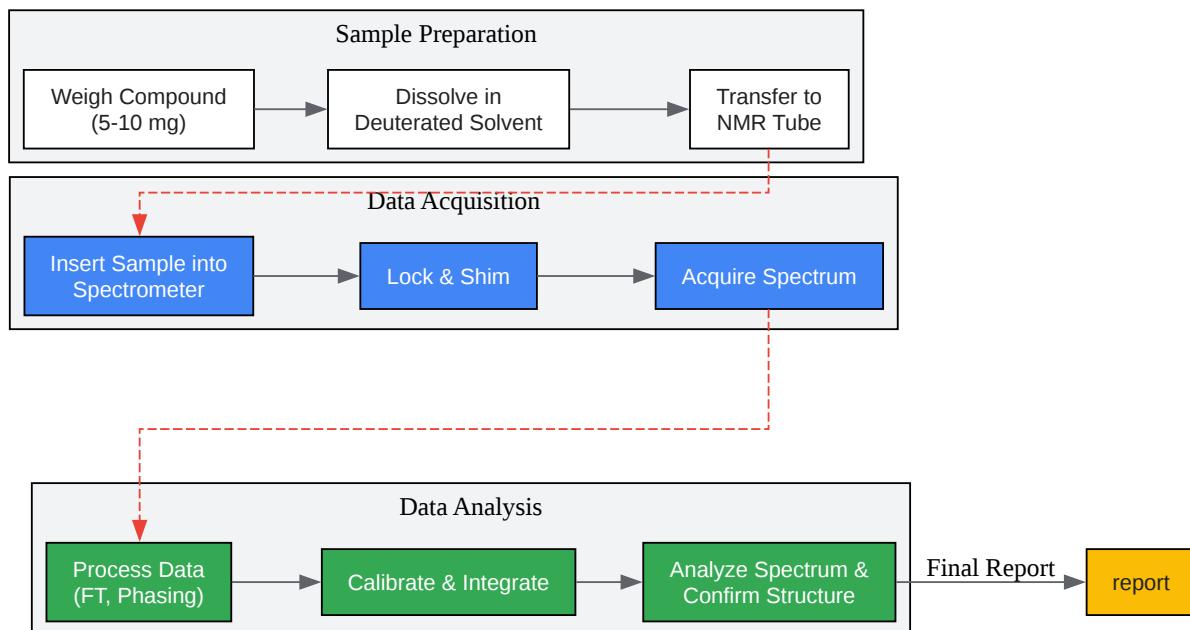
- 400 MHz (or higher) NMR Spectrometer equipped with a proton-observe probe.

3. Sample Preparation

- Weigh approximately 5-10 mg of **3-Ethyl-5-methylisoxazole-4-carboxylic acid** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the vial.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

4. NMR Data Acquisition

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters:
 - Pulse Program: A standard 90° pulse sequence.
 - Spectral Width: 0 - 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans for a sufficiently concentrated sample.


5. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities (singlet, triplet, quartet), and coupling constants to confirm the structure.
- Confirmatory Test (Optional): To confirm the assignment of the carboxylic acid proton, a D_2O exchange experiment can be performed. Add a drop of deuterium oxide (D_2O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the $-\text{COOH}$ proton should disappear or significantly diminish in intensity.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Workflow Visualization

The following diagram illustrates the complete workflow for the ^1H NMR characterization of the target compound.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ¹H NMR characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099259#1h-nmr-characterization-of-3-ethyl-5-methylisoxazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com